



# Technical Support Center: 2-Methyl-5,5diphenyloxane NMR Analysis

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Compound of Interest

Compound Name: 2-Methyl-5,5-diphenyloxane

Cat. No.: B15161108

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Welcome to the technical support center for the analysis of **2-Methyl-5,5-diphenyloxane**. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra and addressing unexpected chemical shifts encountered during their experiments.

## **Frequently Asked Questions (FAQs)**

Q1: What are the expected <sup>1</sup>H and <sup>13</sup>C NMR chemical shift ranges for **2-Methyl-5,5-diphenyloxane**?

A1: The expected chemical shifts are based on standard values for similar structural motifs.[1] [2][3][4] Deviations from these ranges may indicate specific conformational or electronic effects.

Data Presentation: Predicted NMR Chemical Shifts



Proton Type	Structure Fragment	Expected <sup>1</sup> H Shift (ppm)	Carbon Type	Structure Fragment	Expected  13C Shift (ppm)
Phenyl	Ar-H	7.0 - 9.5	Phenyl (ipso)	C-Ar	125 - 170
Phenyl	Ar-H	7.0 - 9.5	Phenyl	Ar	125 - 170
Oxane CH <sub>2</sub> (next to O)	-O-CH <sub>2</sub> - C(Ph) <sub>2</sub> -	3.5 - 5.5	Oxane C (next to O)	-O-CH <sub>2</sub> -	60 - 80
Oxane CH (next to O and CH <sub>3</sub> )	-O-CH(CH₃)-	3.5 - 5.5	Oxane C (next to O and CH <sub>3</sub> )	-O-CH(CH₃)-	60 - 80
Oxane CH <sub>2</sub>	-CH-CH <sub>2</sub> - C(Ph) <sub>2</sub> -	1.8 - 2.5	Oxane C	-CH-CH <sub>2</sub> - C(Ph) <sub>2</sub> -	40 - 55
Methyl	-CH(CH₃)-	0.8 - 1.9	Methyl	-CH(CH₃)-	10 - 50
Quaternary Carbon	-C(Ph) <sub>2</sub> -	N/A	Quaternary Carbon	-C(Ph) <sub>2</sub> -	40 - 55

Note: These are approximate ranges and can be influenced by solvent, concentration, and temperature.[5]

Q2: Why are the aromatic proton signals of the phenyl groups more complex than a single peak?

A2: The two phenyl groups at the 5-position are generally not equivalent due to hindered rotation around the C-Ph bonds. This can lead to distinct signals for the ortho, meta, and para protons of each ring. Furthermore, the proximity of these rings to the chiral center at C2 can make the chemical environments of the two phenyl groups different, resulting in a more complex aromatic region in the <sup>1</sup>H NMR spectrum.

Q3: The protons on the oxane ring appear at unusual chemical shifts. What could be the cause?

A3: This is likely due to the anisotropic effect of the two phenyl rings.[6][7][8] The circulation of  $\pi$ -electrons in the phenyl rings generates a local magnetic field.[6] Protons located above or



below the plane of the rings will be shielded (shift to a higher field, lower ppm), while those in the plane of the rings will be deshielded (shift to a lower field, higher ppm).[6][7] The rigid conformation of the oxane ring can hold certain ring protons in these shielded or deshielded zones, leading to unexpected shifts.

## **Troubleshooting Guide**

Issue 1: Signals for oxane ring protons are significantly shifted upfield (to lower ppm values).

- Possible Cause: Anisotropic shielding by the phenyl rings. The conformation of the 2-Methyl-5,5-diphenyloxane molecule may be such that some of the oxane ring protons are positioned directly above the face of one of the phenyl rings. This shielding effect would cause their signals to appear at a higher field (lower ppm) than expected.[9]
- Troubleshooting Steps:
  - Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. This can reveal through-space correlations between the oxane ring protons and the phenyl protons, confirming their spatial proximity.
  - Vary the temperature of the NMR experiment. Changes in temperature can alter the conformational equilibrium of the molecule, which may lead to shifts in the positions of the affected proton signals.[5]
  - Use a different deuterated solvent. Aromatic solvents like benzene-d<sub>6</sub> can induce their own anisotropic effects and may help to resolve overlapping signals or confirm the influence of aromatic rings on the chemical shifts.[5]

Issue 2: More signals are observed in the spectrum than expected based on the number of protons or carbons.

 Possible Cause: The presence of diastereomers or slow conformational exchange on the NMR timescale. The chiral center at C2 can lead to the formation of diastereomers if another chiral center is present or if the molecule exists in a chiral environment. Alternatively, the molecule may exist as a mixture of slowly interconverting conformers (e.g., chair and boat forms of the oxane ring), each giving rise to its own set of NMR signals.



#### Troubleshooting Steps:

- Run the NMR experiment at a higher temperature. If the extra signals are due to slow conformational exchange, increasing the temperature may cause the conformers to interconvert more rapidly, leading to a coalescence of the signals into a single, averaged peak for each proton or carbon.
- Purify the sample. Ensure that the sample is pure and free of any isomeric impurities that could give rise to additional signals.
- Perform 2D NMR experiments (COSY, HSQC). These experiments can help to establish
  the connectivity of the molecule and determine which signals belong to which spin system,
  aiding in the identification of different conformers or diastereomers.

Issue 3: Broad or poorly resolved signals.

- Possible Cause: Intermediate rate of chemical exchange, presence of paramagnetic impurities, or sample viscosity.
- Troubleshooting Steps:
  - Adjust the temperature. As mentioned, changing the temperature can affect the rate of chemical exchange, potentially sharpening the signals.
  - Check for paramagnetic impurities. These can be removed by filtering the sample through a small plug of silica gel.
  - Ensure appropriate sample concentration. A highly concentrated sample can be viscous,
     leading to broader lines. Diluting the sample may improve resolution.

## **Experimental Protocols**

Standard <sup>1</sup>H NMR Acquisition

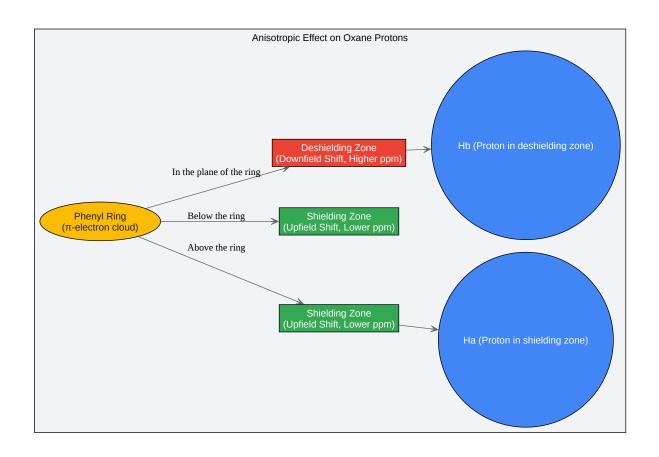
 Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-5,5-diphenyloxane in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).



- Spectrometer Setup:
  - Insert the sample into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve a narrow and symmetrical lock signal, ensuring homogeneity.
- Acquisition Parameters:
  - Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on a Bruker spectrometer).
  - Number of Scans: 16 to 64 scans, depending on the sample concentration.
  - Relaxation Delay (d1): 1-2 seconds.
  - Acquisition Time (aq): 3-4 seconds.
  - Spectral Width (sw): A range that covers all expected proton signals (e.g., -2 to 12 ppm).
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
  - Integrate the signals to determine the relative number of protons.

### Visualizations

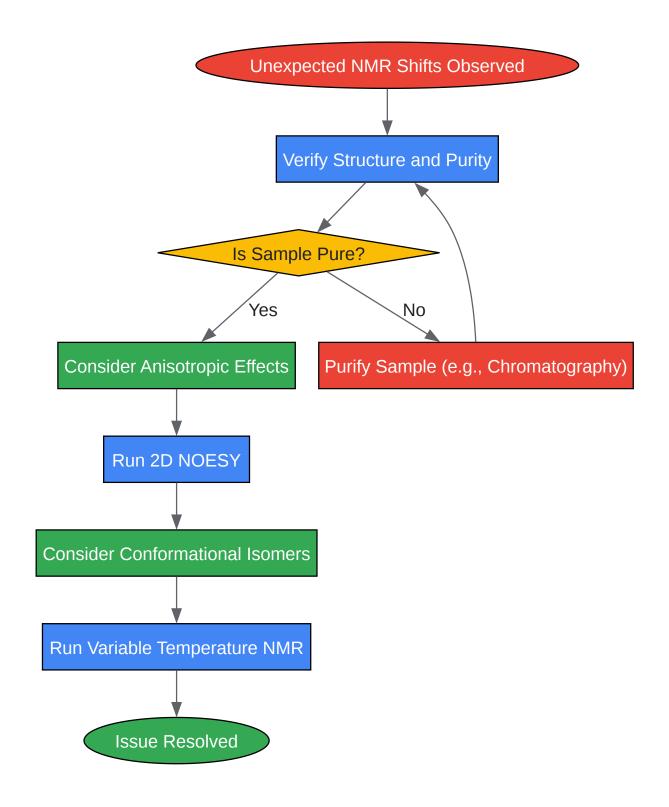




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Caption: Anisotropic effect of a phenyl ring on nearby protons.





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Caption: Troubleshooting workflow for unexpected NMR shifts.



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